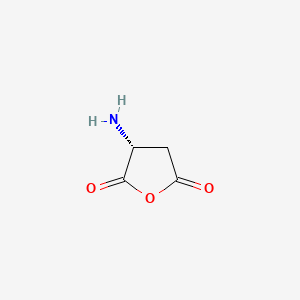

(R)-3-Aminodihydrofuran-2,5-dione

Description

Significance of Aminodihydrofuranones as Chiral Structural Motifs

The introduction of an amino group onto the dihydrofuran-2,5-dione scaffold, particularly in a stereochemically defined manner, gives rise to aminodihydrofuranones. These compounds are of significant interest as chiral structural motifs. Chirality, or the "handedness" of a molecule, is a critical factor in biological systems, where enzymes and receptors often exhibit a high degree of stereoselectivity. Consequently, the synthesis of enantiomerically pure compounds is a paramount objective in drug discovery and development. nih.gov

Aminodihydrofuranones, such as (R)-3-Aminodihydrofuran-2,5-dione, serve as valuable chiral building blocks. bldpharm.com These are molecules that possess a defined stereocenter and can be incorporated into a larger molecule, thereby transferring their chirality. The presence of both a nucleophilic amino group and an electrophilic anhydride (B1165640) within the same molecule allows for a range of stereoselective transformations, making them versatile starting materials for the synthesis of complex, optically active molecules, including modified amino acids and peptidomimetics.

Overview of this compound: Academic Research Context

This compound, a specific enantiomer of 3-aminodihydrofuran-2,5-dione (B3328270), is recognized within the academic and industrial research communities as a specialized chiral building block. bldpharm.com Its structure is analogous to the N-carboxyanhydride (NCA) of aspartic acid, a class of compounds also known as Leuchs' anhydrides. wikipedia.org NCAs are well-established reagents in peptide synthesis, undergoing ring-opening polymerization to form polypeptides. rsc.org

The primary application of this compound in academic research lies in its use as a precursor for the synthesis of chiral molecules. The defined stereochemistry at the C3 position makes it a valuable starting material for asymmetric synthesis, where the goal is to produce a single enantiomer of a desired product. Its hydrochloride salt is also commercially available, indicating its utility in various synthetic applications. google.com Research involving this compound often falls under the broader categories of heterocyclic building blocks, asymmetric synthesis, and the synthesis of organic building blocks such as amines and esters. researchgate.net

| Property | Value |

| IUPAC Name | (3R)-3-aminodihydrofuran-2,5-dione |

| Molecular Formula | C4H5NO3 |

| Molecular Weight | 115.09 g/mol |

| CAS Number | 756447-06-0 |

| Chirality | (R)-enantiomer |

| Functional Groups | Amine, Anhydride |

| Classification | Chiral Building Block, Heterocycle |

Historical Development of Dihydrofuranone Synthesis and Reactivity Studies

The synthesis of dihydrofuran-2,5-diones, or succinic anhydrides, has a long history in organic chemistry. Early methods focused on the dehydration of succinic acid and its derivatives using various reagents. rsc.org For instance, the treatment of succinic acid with dehydrating agents like acetyl chloride or phosphorus oxychloride has been a common laboratory preparation for many years. Industrially, the catalytic hydrogenation of maleic anhydride provides an efficient route to succinic anhydride. bldpharm.com

The development of methods for the synthesis of substituted and chiral dihydrofuranones is a more recent and ongoing area of research. The introduction of substituents onto the dihydrofuranone ring allows for the fine-tuning of the molecule's properties and reactivity. The synthesis of optically active aminodihydrofuranones is intrinsically linked to the chemistry of amino acids. The cyclization of aspartic acid derivatives, for example, can lead to the formation of 3-aminodihydrofuran-2,5-dione.

A significant breakthrough in the synthesis of chiral building blocks like this compound came with the development of methods for preparing amino acid N-carboxyanhydrides (NCAs). wikipedia.org These methods often involve the reaction of an amino acid with phosgene (B1210022) or a phosgene equivalent. acs.org The stereochemistry of the starting amino acid is retained in the resulting NCA, providing a reliable method for the production of enantiomerically pure building blocks. Modern advancements have focused on developing milder and more efficient conditions for these cyclization reactions.

| Precursor/Reagent | Product | Significance |

| Succinic Acid | Succinic Anhydride | Fundamental synthesis of the parent scaffold. |

| Maleic Anhydride | Succinic Anhydride | Industrial scale production. |

| Amino Acids (e.g., Aspartic Acid) | N-Carboxyanhydrides (e.g., this compound) | Access to chiral building blocks. |

| N-protected Amino Acids | N-Carboxyanhydrides | Key intermediates in peptide synthesis. |

Structure

3D Structure

Properties

Molecular Formula |

C4H5NO3 |

|---|---|

Molecular Weight |

115.09 g/mol |

IUPAC Name |

(3R)-3-aminooxolane-2,5-dione |

InChI |

InChI=1S/C4H5NO3/c5-2-1-3(6)8-4(2)7/h2H,1,5H2/t2-/m1/s1 |

InChI Key |

GWKOSRIHVSBBIA-UWTATZPHSA-N |

Isomeric SMILES |

C1[C@H](C(=O)OC1=O)N |

Canonical SMILES |

C1C(C(=O)OC1=O)N |

Origin of Product |

United States |

Synthetic Methodologies for R 3 Aminodihydrofuran 2,5 Dione and Its Enantiomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides direct routes to enantiomerically enriched products, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

Chiral Catalyst-Mediated Routes

The use of chiral catalysts is a powerful strategy for the enantioselective synthesis of complex molecules. While specific examples for the direct synthesis of (R)-3-aminodihydrofuran-2,5-dione using chiral catalysts are not extensively documented in the provided results, the synthesis of related dihydrofuran structures highlights the potential of this approach. For instance, chiral bifunctional thiourea (B124793) catalysts have been successfully employed in the catalytic enantioselective synthesis of other polysubstituted dihydrofurans. acs.orgnih.gov These reactions proceed via a domino Michael addition-alkylation reaction of 1,3-dicarbonyl compounds with electrophiles like (E)-β,β-bromonitrostyrenes, affording dihydrofurans in good yields and high enantioselectivities. acs.orgnih.gov

Similarly, chiral guanidine (B92328) catalysts have been developed for the asymmetric cascade reaction of azlactones with 2-nitrovinylphenols to produce 3-aminodihydrocoumarin derivatives with excellent enantioselectivities. rsc.org This suggests that a similar strategy could potentially be adapted for the synthesis of chiral 3-aminodihydrofuran-2,5-diones.

The table below summarizes the use of chiral catalysts in the synthesis of related dihydrofuran structures.

| Catalyst Type | Reactants | Product Type | Yield | Enantiomeric Excess (ee) |

| Chiral Bifunctional Thiourea | 1,3-Dicarbonyl derivatives, (E)-β,β-bromonitrostyrenes | Polysubstituted dihydrofurans | Good | High |

| Chiral Guanidine | 2-Nitrovinylphenols, Azlactones | 3-Aminodihydrocoumarins | Up to 99% | Up to 99% |

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. This diastereoselective strategy is a common approach for synthesizing enantiomerically enriched dihydrofurans. The use of chiral auxiliaries like oxazolidinones has been noted in the synthesis of these heterocyclic compounds. While a direct application to this compound is not detailed, the principle remains a viable synthetic route.

Enantioselective Organocatalytic Strategies

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Cinchona alkaloids and their derivatives are prominent organocatalysts. For example, cupreine (B190981) has been shown to be an effective catalyst in the enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles, achieving high yields and excellent enantioselectivities. nih.gov The reaction proceeds through a tandem Michael addition and Thorpe-Ziegler type reaction. nih.gov This highlights the potential of organocatalysts to facilitate complex cascade reactions for the construction of chiral heterocyclic systems.

Another example is the use of chiral BINOL-phosphoric acid derivatives in the enantioselective Hantzsch synthesis of 1,4-dihydropyridines. scispace.com These organocatalytic methods offer a metal-free alternative for the synthesis of enantiomerically enriched heterocyclic compounds. acs.orgscispace.com

Classical and Modern Preparative Routes

Beyond asymmetric strategies, various classical and modern synthetic methods are available for the construction of the dihydrofuranone core structure.

Acetylene-Based Cyclization Strategies to Dihydrofuranones

The construction of dihydrofuranone rings can be achieved through cyclization reactions involving acetylenic compounds. For instance, furan-bridged 10-membered rings have been synthesized through an [8+2]-cycloaddition of dienylfurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov Another approach involves the silver(I)-mediated intramolecular addition of a hydroxy group to an allene, which is itself generated from a propargylic halide. nih.govd-nb.info This sequence demonstrates a powerful method for creating the 2,5-dihydrofuran (B41785) scaffold. nih.govd-nb.info While not directly producing the 2,5-dione, these methods establish the core ring system which could be further oxidized.

Michael Addition-Alkylation Cascade Reactions for Dihydrofuran Construction

The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). masterorganicchemistry.com This reaction is often a key step in a cascade sequence for constructing cyclic systems. A domino Michael addition-alkylation reaction provides a direct route to polysubstituted dihydrofurans. acs.orgnih.gov In this approach, a 1,3-dicarbonyl compound acts as the Michael donor, adding to an electrophilic alkene. acs.org The resulting enolate then undergoes an intramolecular alkylation to close the dihydrofuran ring. acs.org This strategy has been realized using various base promoters like potassium phosphate (B84403) (K₃PO₄) for the synthesis of multifunctionalized 2,3-dihydrofurans from α-bromochalcones and α-substituted cyanoketones. researchgate.net

The table below outlines a general scheme for this cascade reaction.

| Reaction Type | Starting Materials | Key Intermediates | Product |

| Michael Addition-Alkylation Cascade | 1,3-Dicarbonyl Compound, Electrophilic Alkene | Enolate | Polysubstituted Dihydrofuran |

This methodology is highly versatile and allows for the construction of a diverse range of dihydrofuran derivatives with high functional group tolerance. acs.org

Oxidative Cyclization Methodologies

Oxidative cyclization represents a powerful strategy for the construction of heterocyclic rings. In the context of synthesizing furan-based structures, these methods often involve the formation of a carbon-oxygen bond through an oxidative process. While specific literature detailing the direct oxidative cyclization to form this compound is not abundant, the principles can be extrapolated from related transformations.

The general approach would likely involve a suitable N-protected (R)-aspartic acid derivative as the starting material. The core transformation would be an intramolecular cyclization facilitated by an oxidizing agent. For instance, methods employing hypervalent iodine reagents or metal-based oxidants have been successful in the cyclization of other carboxylic acid derivatives to form lactones and related heterocycles. The challenge in this specific synthesis lies in achieving regioselective oxidation to form the anhydride (B1165640) ring without affecting the stereocenter or the protected amino group.

A hypothetical pathway could involve the use of an N-protected (R)-aspartic acid monoester. The free carboxylic acid moiety could then be subjected to oxidative conditions that promote intramolecular attack from the ester carbonyl oxygen, leading to the formation of the dihydrofuran-2,5-dione ring. The choice of protecting group for the amine would be critical to ensure compatibility with the oxidative conditions.

Derivatization from Homoserine Lactone and Related Precursors

The structural similarity between homoserine lactone and this compound suggests that the former could serve as a viable synthetic precursor. Homoserine lactone possesses the core dihydrofuranone ring and an amino group at the 3-position. The key transformation required would be the oxidation of the 5-position of the lactone ring to a carbonyl group, thereby converting the lactone into a succinic anhydride derivative.

This transformation is not trivial and would require a selective oxidation method that can target the C-H bond at the 5-position of the dihydrofuranone ring. Such a reaction could potentially be achieved using strong oxidizing agents, though controlling the regioselectivity and preventing over-oxidation would be significant challenges.

An alternative approach could involve starting from (R)-aspartic acid. The synthesis of N-formyl-L-aspartic anhydride has been demonstrated through the treatment of L-aspartic acid with acetic anhydride and formic acid. google.com This process involves the simultaneous N-formylation and cyclization to the anhydride. A similar strategy, potentially with a different protecting group on the nitrogen, could be envisioned for the synthesis of this compound. The spontaneous cyclization of aspartic acid residues in peptides to form succinimide (B58015) derivatives under acidic conditions also highlights the inherent tendency of the aspartic acid backbone to form five-membered rings. nih.govrsc.org

| Precursor | Reagents | Product | Reference |

| L-Aspartic Acid | Acetic Anhydride, Formic Acid | N-formyl-L-aspartic anhydride | google.com |

Chemoenzymatic and Biocatalytic Synthesis Pathways

The demand for enantiomerically pure compounds has driven the development of chemoenzymatic and biocatalytic methods. These approaches leverage the high stereoselectivity of enzymes to achieve chiral transformations that are often difficult to accomplish with traditional chemical methods. While specific biocatalytic routes to this compound are not well-documented, the principles of enzymatic synthesis of chiral building blocks can be applied.

A plausible biocatalytic strategy could involve the use of an enzyme, such as an oxidase or a dehydrogenase, that can act on a derivative of (R)-aspartic acid. For example, an engineered enzyme could catalyze the intramolecular cyclization and dehydration of an N-protected (R)-aspartic acid to yield the target anhydride. The field of biocatalysis has seen significant advances in the development of enzymes for the synthesis of chiral amines and alcohols, which could be adapted for this purpose. nih.govnih.gov

Another potential avenue is the use of whole-cell biotransformations. A microorganism could be engineered to express a metabolic pathway that converts a simple starting material into this compound. This approach has the advantage of not requiring the isolation and purification of individual enzymes.

Chemical Reactivity and Transformations of R 3 Aminodihydrofuran 2,5 Dione

Reactions Involving the Amino Group

The primary amino group in (R)-3-Aminodihydrofuran-2,5-dione is a key site for nucleophilic reactions, enabling the formation of various derivatives through amidation, urea (B33335) bond formation, and other nucleophilic substitutions on the nitrogen atom.

Amidation and Urea Bond Formation

The nucleophilic nature of the primary amino group facilitates its reaction with acylating agents to form amide bonds. Acylation can be achieved using acid chlorides or acid anhydrides. youtube.comyoutube.com For instance, the reaction with an acid chloride, such as acetyl chloride, in the presence of a non-nucleophilic base like pyridine, would yield the corresponding N-acetyl derivative. Similarly, reaction with acetic anhydride (B1165640) would produce the same N-acetylated product along with acetic acid as a byproduct. youtube.com

The amino group also readily reacts with isocyanates to form urea derivatives. researchgate.netnih.gov This reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of the isocyanate. nih.gov The reaction proceeds efficiently and is a common strategy for the synthesis of a wide array of substituted ureas. For example, the reaction with phenyl isocyanate would yield an N-phenylurea derivative.

| Reagent | Product Type | General Reaction Conditions |

| Acid Chloride (R-COCl) | N-Acyl Amide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Pyridine, Et3N) |

| Acid Anhydride ((R-CO)2O) | N-Acyl Amide | Aprotic solvent, may require heating |

| Isocyanate (R-NCO) | N-Substituted Urea | Aprotic solvent (e.g., THF, DMF) |

Table 1: Representative Amidation and Urea Bond Formation Reactions.

Nucleophilic Substitutions and Derivatizations on Nitrogen

The nitrogen atom of the amino group can undergo nucleophilic substitution reactions, such as N-alkylation. nih.gov This can be achieved by reacting this compound with alkyl halides. However, direct alkylation of primary amines with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, reductive amination is often a more effective method. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ.

Further derivatization of the amino group is a key strategy for incorporating this chiral scaffold into larger molecules.

Tautomeric Equilibria and their Impact on Reactivity

This compound can theoretically exist in tautomeric forms, such as the imidic acid form, where a proton is transferred from the nitrogen to one of the carbonyl oxygens. wikipedia.org The predominant tautomer under standard conditions is the amino-dione form. However, the existence of these equilibria, even at low concentrations, can influence the molecule's reactivity. For instance, the imidic acid tautomer, with its hydroxyl group, could potentially react with electrophiles at the oxygen atom under specific conditions. The tautomeric equilibrium is also relevant in the context of its amino acid-like character, where it can exist in a zwitterionic form in polar protic solvents. wikipedia.org

Reactions at the Dihydrofuranone Ring System

The dihydrofuranone ring, being a cyclic anhydride, is susceptible to nucleophilic attack at its carbonyl carbons, which can lead to either nucleophilic addition to the carbonyl moieties or ring-opening reactions.

Nucleophilic Additions to Carbonyl Moieties

The two carbonyl groups of the dihydrofuranone ring are electrophilic centers and can be attacked by strong nucleophiles. However, due to the presence of the anhydride linkage, these reactions often lead to ring-opening rather than simple addition. With certain nucleophiles and under specific conditions, it might be possible to achieve addition at one of the carbonyls without subsequent ring opening, but this is less common for cyclic anhydrides.

Ring-Opening and Ring-Closing Reactions

The most characteristic reaction of the dihydrofuranone ring system is its susceptibility to ring-opening by nucleophiles. This is a common feature of cyclic anhydrides. researchgate.netresearchgate.net The reaction involves the nucleophilic attack on one of the carbonyl carbons, followed by the cleavage of the acyl-oxygen bond. A variety of nucleophiles can initiate this process, including water, alcohols, and amines.

For example, hydrolysis with water leads to the formation of the corresponding dicarboxylic acid, (R)-2-amino-3-carboxy-succinic acid. Reaction with an alcohol (alcoholysis) in the presence of an acid or base catalyst yields a monoester derivative. Similarly, reaction with an amine (aminolysis) results in the formation of an amide-acid. researchgate.net The regioselectivity of the attack (at the C2 or C5 carbonyl) can be influenced by steric and electronic factors of both the substrate and the attacking nucleophile.

| Nucleophile | Product |

| Water (H₂O) | (R)-2-Amino-3-carboxy-succinic acid |

| Alcohol (R'OH) | (R)-2-Amino-3-carboxy-succinic acid monoester |

| Amine (R'NH₂) | (R)-2-Amino-3-carboxy-succinamic acid derivative |

Table 2: Representative Ring-Opening Reactions.

Conversely, the ring-opened dicarboxylic acid or its derivatives can undergo intramolecular cyclization to reform the dihydrofuranone ring system, often through dehydration reactions. This reversibility is a key aspect of the chemistry of succinic anhydrides.

Electrophilic Substitutions (e.g., Acyl Group Substitution)

The chemical architecture of this compound features a primary amino group, which serves as a primary site for electrophilic substitution reactions. Acylation, the introduction of an acyl group, is a principal transformation in this category.

Detailed Research Findings:

The nucleophilic nature of the nitrogen atom's lone pair of electrons in the amino group facilitates its attack on electrophilic acylating agents. This reactivity is foundational to a wide array of synthetic modifications. While specific studies on the acylation of this compound are not extensively documented in publicly available literature, the principles of N-acylation are well-established. For instance, a metal- and base-free protocol for the N-acylation of aryl tetrazoles with aryl aldehydes, promoted by di-tert-butyl peroxide, highlights a modern approach to forming C-N bonds with acyl groups. nih.gov This type of radical-promoted cross-dehydrogenative coupling could potentially be adapted for the acylation of the amino group in the target molecule. nih.gov

The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride. This is followed by the elimination of a leaving group (e.g., chloride ion or carboxylate). The general transformation can be represented as follows:

Reaction with Acyl Chlorides: The lone pair of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton from the nitrogen results in the N-acylated product.

Reaction with Anhydrides: Similarly, the amine attacks one of the carbonyl carbons of the anhydride. The leaving group in this case is a carboxylate anion, which then acts as a base to deprotonate the nitrogen, yielding the acylated product and a carboxylic acid.

These acylation reactions are pivotal for introducing a variety of functional groups and for the synthesis of more complex molecules, including amides with potential biological activities.

Reductions (e.g., Bouveault-Blanc Reduction)

The succinic anhydride moiety within this compound is susceptible to reduction. The Bouveault-Blanc reduction, a classic organic reaction, offers a method for the reduction of esters to primary alcohols using sodium metal in the presence of an alcohol, typically ethanol. alfa-chemistry.comwikipedia.org

Detailed Research Findings:

The Bouveault-Blanc reduction provides an alternative to metal hydride reagents like lithium aluminum hydride (LiAlH₄) and was historically significant before the widespread availability of these hydrides. organic-chemistry.orgvedantu.com The reaction proceeds under vigorous conditions and requires an anhydrous environment to prevent the rapid and dangerous reaction of sodium with water. wikipedia.org

For this compound, which is a cyclic anhydride (a diester), the Bouveault-Blanc reduction would be expected to open the furanone ring and reduce both carbonyl groups. This would likely result in the formation of a chiral amino diol. The proposed transformation is depicted below:

This compound → (R)-2-Amino-1,4-butanediol

This reduction method is particularly useful in industrial settings where cost is a significant factor, making it a viable, though less common in modern laboratory synthesis, alternative to hydride-based reductions. organic-chemistry.org

| Reduction Reaction Data | |

| Reaction Name | Bouveault-Blanc Reduction |

| Reactant | Ester (or cyclic anhydride) |

| Reagents | Sodium (Na) and an absolute alcohol (e.g., ethanol) |

| Product | Primary alcohol(s) |

| Key Feature | Alternative to metal hydride reductions |

Cycloaddition Reactions and Formation of Spiro/Fused Heterocyclic Systems

The dihydrofuran-2,5-dione scaffold of the title compound is a versatile participant in cycloaddition reactions, which are powerful tools for the construction of complex cyclic and polycyclic systems, including spiro and fused heterocycles. These reactions often proceed with high atom economy and can generate significant molecular complexity in a single step.

Detailed Research Findings:

The carbon-carbon double bond that would be present in a related unsaturated analog, maleic anhydride, is a well-known dienophile in Diels-Alder [4+2] cycloaddition reactions. While this compound itself is saturated, its derivatives or related unsaturated structures are expected to be reactive in such transformations. For instance, Diels-Alder reactions involving furan (B31954) derivatives and maleic anhydride have been studied, and these reactions can be influenced by Lewis acid catalysis. researchgate.net The study of cycloadducts of furan and maleic anhydride reveals insights into the retro-Diels-Alder reaction as well. researchgate.net

Furthermore, the dione (B5365651) functionality and the amino group can be leveraged in multicomponent reactions to build spirocyclic systems. Spirooxindoles, a class of compounds with significant biological properties, can be synthesized through reactions involving isatins and various nucleophiles or in three-component reactions with arylamines and diones. beilstein-journals.orgu-szeged.hu The synthesis of spirohydantoins and spiro-2,5-diketopiperazines has been achieved through solid-phase synthesis where a key intermediate is a resin-bound cyclic α,α-disubstituted α-amino ester. nih.gov These methodologies suggest that this compound could serve as a precursor for novel spiro compounds.

The formation of fused heterocyclic systems is another important application. Syntheses of various fused heterocycles often employ starting materials with multiple functional groups that can undergo intramolecular cyclization or participate in multicomponent reactions. longdom.orgcore.ac.ukresearchgate.netresearchgate.net The combination of the amine and the anhydride ring in this compound makes it a candidate for the synthesis of novel fused heterocyclic architectures.

| Cycloaddition and Spiro/Fused System Formation | |

| Reaction Type | [4+2] Cycloaddition (Diels-Alder) |

| Potential Role of Dihydrofurandione moiety | Dienophile (in unsaturated analogs) |

| Potential Products | Bicyclic systems |

| Reaction Type | Multicomponent Reactions |

| Potential Role of this compound | Chiral building block |

| Potential Products | Spirooxindoles, Spirohydantoins, Fused heterocycles |

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling reaction outcomes and designing new synthetic strategies.

Mechanisms of Electrophilic Substitution (Acylation): The acylation of the amino group follows a well-established nucleophilic acyl substitution mechanism. The key steps are:

Nucleophilic Attack: The lone pair of the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent.

Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., Cl⁻ from an acyl chloride or RCOO⁻ from an anhydride).

Deprotonation: A base, which can be the leaving group, another amine molecule, or an added base, removes a proton from the nitrogen atom to yield the neutral N-acylated product.

Mechanism of Bouveault-Blanc Reduction: The mechanism of the Bouveault-Blanc reduction is a dissolving metal reduction and proceeds through single electron transfer steps: alfa-chemistry.com

Electron Transfer: A sodium atom donates an electron to the carbonyl oxygen of the ester, forming a radical anion.

Second Electron Transfer/Cleavage: A second sodium atom donates another electron, leading to a dianion which then cleaves the C-O bond of the ester.

Protonation: The resulting alkoxide and aldehyde (or ketone) intermediates are further reduced and protonated by the alcohol solvent to eventually yield the primary alcohols.

Mechanisms of Cycloaddition Reactions: The mechanisms of cycloaddition reactions can vary.

Diels-Alder ([4+2] Cycloaddition): This reaction is typically a concerted, pericyclic process that proceeds through a single, cyclic transition state. However, depending on the substrates and conditions (e.g., presence of a Lewis acid catalyst), a stepwise mechanism involving a diradical or zwitterionic intermediate can occur. researchgate.net

Formation of Spiro Compounds: The mechanism for the formation of spiro[dihydropyridine-oxindoles] from an arylamine, isatin (B1672199), and a dione involves the initial formation of a carbonium ion intermediate from the reaction of isatin and the dione, which is then attacked by the arylamine, followed by intramolecular dehydration to form the spiro product. beilstein-journals.org

The stereochemistry of the starting material, this compound, is expected to play a crucial role in the stereochemical outcome of these reactions, potentially allowing for the synthesis of enantiomerically pure products.

Stereochemical Aspects in R 3 Aminodihydrofuran 2,5 Dione Chemistry

Enantiomeric Purity Determination and Control

The enantiomeric purity, often expressed as enantiomeric excess (ee), of (R)-3-Aminodihydrofuran-2,5-dione is a critical parameter that dictates its efficacy as a chiral synthon. heraldopenaccess.us Several analytical techniques are employed to determine and control the enantiomeric purity of chiral compounds, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with the aid of chiral solvating agents. heraldopenaccess.ussigmaaldrich.comgcms.cz

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating enantiomers. heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For instance, polysaccharide-based CSPs have been successfully used for the enantiomeric separation of various chiral compounds. researchgate.net In the context of substituted tetrahydrofurans, a chiral alpha 1-acid glycoprotein (B1211001) HPLC column has been employed to resolve enantiomers, demonstrating the applicability of this method to cyclic ethers. nih.gov

Gas Chromatography (GC): Chiral GC is another effective technique for enantiomeric resolution, particularly for volatile compounds. sigmaaldrich.comgcms.cz Often, derivatization of the analyte is necessary to enhance its volatility and interaction with the chiral stationary phase. For amino acids, a two-step derivatization process involving esterification and acylation can be employed prior to analysis on a chiral GC column. sigmaaldrich.com This method offers high sensitivity and the potential for enantioreversal, where the elution order of the enantiomers can be switched by using different derivatizing agents. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): NMR spectroscopy, in the presence of a chiral solvating agent, is a valuable tool for determining enantiomeric excess. researchgate.netnih.gov The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, resulting in distinct chemical shifts for corresponding protons or other nuclei in the NMR spectrum. nih.gov The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio. Various CSAs, such as those derived from BINOL or diamines, have been developed for the enantiodifferentiation of amines, amino acids, and other chiral molecules. nih.gov The degree of separation of the NMR signals can be influenced by factors such as temperature, solvent, and the stoichiometry of the CSA and analyte. nih.gov

| Analytical Technique | Principle | Application Example | Key Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Resolution of 2,5-diaryltetrahydrofuran enantiomers using an alpha 1-acid glycoprotein column. nih.gov | High resolution, broad applicability. heraldopenaccess.us |

| Chiral GC | Separation of volatile, often derivatized, enantiomers on a chiral stationary phase. | Analysis of derivatized proline enantiomers on a cyclodextrin-based column. sigmaaldrich.com | High sensitivity, short analysis times. sigmaaldrich.com |

| NMR with CSAs | Formation of transient diastereomeric complexes leading to distinct NMR signals for each enantiomer. | Determination of enantiomeric excess of amines using BINOL-derived chiral solvating agents. nih.gov | Rapid analysis, no need for chromatographic separation. nih.gov |

Diastereoselective and Enantioselective Transformations utilizing the Chiral Center

The inherent chirality of this compound makes it a valuable starting material or auxiliary for the synthesis of other chiral molecules. Its stereogenic center can direct the formation of new stereocenters in a predictable manner, leading to diastereoselective or enantioselective transformations.

A notable example is the enantioselective synthesis of 3-amino-hydrobenzofuran-2,5-dione skeletons. rsc.org In a copper(I)-catalyzed intramolecular conjugate addition of imino esters, the stereochemistry of the starting material influences the formation of three contiguous stereocenters. rsc.org This process, known as desymmetrization, highlights how a single chiral center can control the stereochemical outcome of a reaction, leading to the formation of a specific diastereomer with high enantiomeric excess. rsc.org

Furthermore, the concept of a "transient chiral auxiliary" demonstrates a sophisticated strategy for stereocontrol. nih.gov In this approach, an achiral precursor is reacted with a chiral catalyst to form a chiral intermediate in situ. This transient chiral auxiliary then directs a subsequent diastereoselective reaction. nih.gov For instance, a palladium-catalyzed carboetherification/hydrogenation sequence can be used to synthesize enantioenriched chiral amino alcohols from propargylic amines. nih.gov The choice of the chiral ligand in the catalyst determines which enantiomer of the intermediate is formed, and this, in turn, dictates the stereochemistry of the final product. nih.gov Such strategies underscore the potential of using chiral building blocks, conceptually similar to this compound, to orchestrate complex stereoselective syntheses.

Influence of Chiral Configuration on Reaction Kinetics and Thermodynamics

The three-dimensional arrangement of atoms in a chiral molecule can significantly influence its reactivity. This is evident in both the kinetics (reaction rates) and thermodynamics (equilibrium position) of chemical processes.

A clear illustration of the kinetic influence of chiral configuration is observed in the pharmacokinetic studies of chiral drugs. For example, in the case of a racemic 2,5-diaryltetrahydrofuran, a platelet-activating factor receptor antagonist, the two enantiomers exhibit markedly different plasma clearance rates in rats. nih.gov The (S)-enantiomer was cleared more than ten times faster than the (R)-enantiomer. nih.gov This dramatic difference in metabolic rate is a direct consequence of the stereoselective interaction of each enantiomer with chiral biological macromolecules, such as enzymes.

While detailed thermodynamic data for reactions involving this compound are not extensively reported in the literature, the principles of stereochemical influence apply. The formation of diastereomeric transition states during a reaction involving a chiral molecule will have different energies, leading to different reaction rates for the formation of diastereomeric products. Similarly, the resulting diastereomers will have different ground state energies, affecting the thermodynamic equilibrium of the reaction.

Stereochemical Fidelity and Retention/Inversion Mechanisms during Transformations

The stereochemical outcome of a reaction at a chiral center is crucial, and understanding the mechanism of whether the reaction proceeds with retention or inversion of configuration is fundamental. High stereochemical fidelity is a hallmark of a well-controlled asymmetric synthesis.

In many enantioselective transformations, the goal is to transfer the chirality of the starting material to the product with high fidelity. For instance, in the enantioselective synthesis of 3-amino-hydrobenzofuran-2,5-diones, the reaction is designed to proceed through a transition state where the existing stereocenter effectively shields one face of the molecule, forcing the incoming reagent to attack from the less hindered side. rsc.org This results in a predictable stereochemical outcome, effectively retaining the stereochemical information from the precursor.

The mechanism of nucleophilic substitution at a chiral center is a classic example where stereochemical outcomes can be predicted. Depending on the reaction conditions and the nature of the substrate, nucleophile, and leaving group, a reaction can proceed via an SN2 mechanism, which typically results in an inversion of configuration, or an SN1 mechanism, which often leads to racemization. In the context of a cyclic system like this compound, the conformational constraints of the ring can further influence the stereochemical course of a reaction. The preservation or inversion of the stereocenter at the 3-position during its chemical transformations is a key consideration in its application in asymmetric synthesis.

Applications of R 3 Aminodihydrofuran 2,5 Dione As a Chiral Building Block in Complex Molecule Synthesis

Precursor for the Synthesis of Chiral Amino Acid Derivatives and Peptidomimetics

(R)-3-Aminodihydrofuran-2,5-dione serves as a key precursor for non-proteinogenic amino acids, which are crucial components in the development of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The anhydride (B1165640) ring of this compound is susceptible to nucleophilic attack, providing a straightforward method to introduce various side chains, while the inherent chirality at the C3 position is transferred to the final product.

A notable application demonstrating this principle is in the synthesis of chiral amino acid derivatives. For instance, the related (S)-3-aminodihydrofuran-2(3H)-one hydrochloride has been used to synthesize (S)-2-amino-4-bromobutanoic acid. google.com This reaction involves the opening of the lactone ring with hydrobromic acid. A similar transformation can be envisaged for this compound, where the anhydride ring opening would lead to the corresponding (R)-amino acid derivative. The design of peptidomimetic ligands with novel pharmacological activities often relies on such conformationally constrained or unnatural amino acids to achieve receptor selectivity and potency. nih.gov

| Starting Material | Reagent | Potential Product | Significance |

| This compound | Nucleophile (e.g., alcohol, amine) | Chiral α-amino acid ester or amide | Introduction of diverse side chains |

| This compound | Halogen acid (e.g., HBr) | (R)-2-amino-4-halobutanoic acid derivative | Precursor for further functionalization |

Intermediate in the Construction of Pharmacologically Relevant Scaffolds

The structural core of this compound, a substituted succinic anhydride, is a recurring motif in many pharmacologically active molecules. broadview-tech.com The development of novel therapeutic agents often involves the synthesis of diverse heterocyclic scaffolds, which can be achieved through tandem reactions involving imine derivatives. nih.govnih.gov While the potential for this compound to serve as an intermediate in the construction of such scaffolds is high due to its bifunctional nature (an electrophilic anhydride and a nucleophilic amine after deprotection), specific examples detailing its use are not widely reported in scientific literature. Its ability to participate in reactions that form new ring systems makes it a theoretically valuable, though under-documented, intermediate for pharmacologically relevant scaffolds. bldpharm.com

Utility in the Synthesis of Diverse Heterocyclic Frameworks (e.g., Pyrrolidinediones, Thiazolidinones, Imidazoles)

The succinic anhydride moiety is a versatile precursor for a variety of heterocyclic systems. For example, reactions of succinic anhydrides with imines can lead to the formation of γ-lactams, which are precursors to pyrrolidinediones. nih.gov The synthesis of polysubstituted 2-oxopyrrolidines has been achieved through the annulation of succinic anhydride and 1,3-azadienes. rsc.org Similarly, thiazolidinone derivatives, known for a wide range of biological activities, are often synthesized via methods like Knoevenagel condensation of a thiazolidinedione core with aldehydes, or by cyclization reactions involving thiourea (B124793) and a dicarboxylic acid derivative. nih.govchempep.comorientjchem.org

Despite the established reactivity of the succinic anhydride core, the direct application of this compound in the synthesis of these specific heterocyclic frameworks—pyrrolidinediones, thiazolidinones, and imidazoles—is not extensively documented in the surveyed literature. The presence of the amino group at the chiral center offers a handle for unique derivatizations, suggesting its potential as a building block for novel heterocyclic structures.

| Heterocyclic Framework | General Precursors | Potential Role of this compound |

| Pyrrolidinediones | Substituted succinic anhydrides, imines | Could serve as the succinic anhydride component, introducing chirality. |

| Thiazolidinones | Thiazolidine-2,4-dione, aldehydes; thiourea, dicarboxylic acids | Could be converted to a dicarboxylic acid derivative for cyclization. |

| Imidazoles | α-dicarbonyls, aldehydes, ammonia | Not a direct precursor based on common synthetic routes. |

Role in Scaffold Diversification for Synthetic Library Generation

The generation of synthetic libraries of diverse small molecules is a cornerstone of modern drug discovery. nih.gov Chiral building blocks with multiple functional groups are highly sought after for this purpose as they allow for the rapid creation of structurally complex and diverse molecules. This compound, with its electrophilic anhydride and latent nucleophilic amine, is an ideal candidate for scaffold diversification. The anhydride can react with a variety of nucleophiles, while the amino group can be acylated or alkylated, leading to a wide array of derivatives from a single chiral precursor. nih.gov

Strategies for the synthesis of diverse heterocyclic scaffolds often rely on multicomponent reactions that can be adapted for library synthesis. nih.govnih.govorientjchem.org While the theoretical potential of this compound in this area is clear, specific, large-scale library synthesis campaigns utilizing this particular building block are not prominently featured in the reviewed literature.

Application as a Labeled Standard in Metabolic Flux Analysis (e.g., ¹³C-MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.gov ¹³C-MFA, in particular, utilizes substrates labeled with the stable isotope ¹³C to trace the flow of carbon atoms through metabolic pathways. youtube.com The resulting labeling patterns in downstream metabolites, such as amino acids, are measured by mass spectrometry or NMR to elucidate metabolic fluxes. nih.govchempep.comisotope.com

In a study focused on the comprehensive tracking of carbon origin in LC-tandem mass spectrometry for ¹³C-MFA, this compound hydrochloride was listed among the chemicals purchased for the research. d-nb.info However, the specific application or purpose of this compound within the study was not detailed. It is plausible that it was used as a starting material for the synthesis of a labeled internal standard or as a reference compound. The use of isotopically labeled amino acids and their derivatives is central to MFA, but the direct use of labeled this compound as a tracer or standard is not explicitly confirmed in the existing literature. nih.gov

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques for structural assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of (R)-3-Aminodihydrofuran-2,5-dione by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the proton on the chiral carbon (C3), the protons of the methylene (B1212753) group (C4), and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent carbonyl and oxygen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would correspond to the two carbonyl carbons (C2 and C5), the chiral methine carbon (C3), and the methylene carbon (C4). The chemical shifts of the carbonyl carbons are typically found significantly downfield.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular framework. COSY spectra establish correlations between coupled protons, for instance, showing the connectivity between the C3 proton and the C4 protons. HSQC spectra correlate each proton with its directly attached carbon atom, confirming the C-H connections within the molecule.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Correlations (2D NMR) |

| H3 | ~4.5-5.0 | - | Correlates with H4a, H4b (COSY) and C3 (HSQC) |

| H4a, H4b | ~3.0-3.5 | - | Correlate with H3 (COSY) and C4 (HSQC) |

| NH₂ | Variable | - | May show exchange broadening |

| C2 | - | ~170-175 | - |

| C3 | - | ~50-55 | Correlates with H3 (HSQC) |

| C4 | - | ~35-40 | Correlates with H4a, H4b (HSQC) |

| C5 | - | ~170-175 | - |

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS and MS/MS Fragmentation Pathway Analysis)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₄H₅NO₃). bldpharm.com

MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of small neutral molecules such as carbon monoxide (CO), carbon dioxide (CO₂), or the amine group (NH₂). Analyzing these fragments helps to piece together the connectivity of the molecule and confirm the presence of the succinic anhydride (B1165640) and amino functionalities.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Strong, sharp peaks in the region of 1750-1850 cm⁻¹ are indicative of the symmetric and asymmetric stretching vibrations of the C=O bonds in the cyclic anhydride. The N-H stretching vibrations of the primary amine group would typically appear in the range of 3300-3500 cm⁻¹. C-O stretching vibrations of the ester group within the ring would also be present.

Raman Spectroscopy: Raman spectroscopy can also be used to identify the functional groups. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The C=O and C-C bond vibrations would also be observable in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amine (N-H) | Stretching | 3300-3500 | IR |

| Carbonyl (C=O) | Asymmetric & Symmetric Stretching | 1750-1850 | IR, Raman |

| C-O-C | Stretching | 1000-1300 | IR |

| C-N | Stretching | 1000-1250 | IR |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. For a chiral molecule like this compound, this technique is uniquely capable of unambiguously determining its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed 3D map of electron density can be generated, revealing the precise spatial arrangement of all atoms. This allows for the confirmation of the (R) stereochemistry at the C3 position. Furthermore, X-ray crystallography provides valuable information about the conformation of the five-membered ring and the bond lengths and angles within the molecule.

Chiral Chromatography Techniques (HPLC, GC-MS for Enantiomeric Excess Determination)

To ensure the enantiomeric purity of this compound, chiral chromatography techniques are employed. These methods are designed to separate enantiomers, allowing for the quantification of the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of the (R)-isomer can be accurately determined. The use of chiral preparative HPLC can also be employed for the separation of enantiomers from a racemic mixture. nih.gov

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, chiral GC-MS can also be used. The principle is similar to chiral HPLC, but the separation occurs in the gas phase using a chiral capillary column. The mass spectrometer serves as a detector, providing both quantification and structural information.

These chromatographic techniques are crucial for quality control in the synthesis of enantiomerically pure this compound, ensuring that the desired stereoisomer is present in high purity.

Computational and Theoretical Studies on R 3 Aminodihydrofuran 2,5 Dione

Electronic Structure and Conformational Analysis (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By solving approximations of the Schrödinger equation, DFT can determine the electron density and, from it, derive key properties of (R)-3-Aminodihydrofuran-2,5-dione.

The primary goals of DFT calculations for this molecule would be to:

Determine the most stable three-dimensional structure: The furanose ring can adopt various puckered conformations (envelope, twist). DFT calculations can map the potential energy surface to identify the lowest energy (most stable) conformer.

Analyze the electronic distribution: This includes calculating the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more likely to be reactive.

Calculate molecular properties: Properties such as dipole moment, polarizability, and electrostatic potential maps can be computed to understand how the molecule will interact with its environment.

For these calculations, a choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is required. mdpi.com The basis set determines the mathematical functions used to describe the orbitals of the atoms.

Hypothetical DFT Results for Conformational Analysis: This table illustrates how computational data could be presented to compare different potential conformations of the dihydrofuran ring.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Envelope (Cα-endo) | 0.00 | 3.5 |

| Envelope (Cα-exo) | 1.25 | 4.1 |

| Twist | 2.50 | 3.8 |

Note: This data is illustrative and not based on actual calculations for this compound.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is an invaluable tool for mapping the pathways of chemical reactions. For this compound, this could involve studying its synthesis, racemization, or degradation pathways.

The process involves:

Mapping the Reaction Coordinate: The potential energy of the system is calculated as it progresses from reactants to products.

Locating Transition States: The highest point on the lowest energy path between a reactant and a product is the transition state. This is a saddle point on the potential energy surface and represents the energy barrier that must be overcome for the reaction to occur.

Characterizing Transition States: Frequency calculations are performed on the transition state structure. A genuine transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

By identifying the structures and energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be proposed. This information provides deep insights into the kinetics and thermodynamics of the reaction.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data, which is crucial for the characterization of new or elusive compounds.

NMR Chemical Shifts: Quantum chemistry programs can calculate the isotropic magnetic shielding constants for each nucleus. nih.govmdpi.com These shielding constants can then be referenced against a standard (like tetramethylsilane) to predict the NMR chemical shifts (¹H and ¹³C). Comparing these predicted shifts with experimental data can help confirm the structure and stereochemistry of the molecule.

Vibrational Frequencies: The same computational methods can predict the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. Each calculated frequency is associated with a specific vibrational mode of the molecule, such as the stretching or bending of bonds (e.g., C=O stretch, N-H bend). This allows for the assignment of experimental IR bands to specific functional groups and motions within the molecule.

Hypothetical Predicted vs. Experimental Spectroscopic Data:

NMR Chemical Shifts (ppm):

| Atom | Predicted Chemical Shift | Experimental Chemical Shift |

|---|---|---|

| H (on C3) | 4.20 | 4.15 |

| C2 (carbonyl) | 172.5 | 171.8 |

Note: This data is illustrative.

Key Vibrational Frequencies (cm⁻¹):

| Vibrational Mode | Predicted Frequency | Experimental Frequency |

|---|---|---|

| N-H Stretch | 3400 | 3385 |

| C=O Stretch (asymmetric) | 1850 | 1840 |

Note: This data is illustrative.

Quantitative Analysis of Tautomeric Forms and Relative Stabilities

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can potentially exist in tautomeric forms, such as an enol-imine form.

Computational chemistry, particularly DFT, is well-suited to study tautomerism by:

Calculating the energies of all possible tautomers: The geometry of each tautomer is optimized, and its electronic energy is calculated.

Determining relative stabilities: The tautomer with the lowest energy is the most stable. The energy difference between tautomers can be used to calculate their expected equilibrium ratio.

Investigating the effect of the environment: These calculations can be performed in the gas phase or by using a solvent model to understand how the solvent might influence the tautomeric equilibrium.

Hypothetical Relative Energies of Tautomers:

| Tautomeric Form | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Amine-dione (standard form) | 0.00 | 0.00 |

| Enol-imine | 15.2 | 12.5 |

Note: This data is illustrative.

Molecular Interaction Studies in Ligand Design (focusing on structural recognition principles)

If this compound is being considered as a ligand for a biological target, such as an enzyme or receptor, understanding its interactions is crucial.

Computational methods can be used to study:

Non-covalent Interactions: The binding of a ligand to a protein is governed by non-covalent interactions like hydrogen bonds, electrostatic interactions, and van der Waals forces. Computational models can identify the key amino acid residues involved in these interactions.

Binding Mode and Affinity: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target. researchgate.net The docking simulations generate a score that can be used to estimate the binding affinity.

Structural Recognition: By analyzing the docked pose, researchers can understand the principles of structural recognition. For this compound, this would involve assessing how the amino group and the carbonyl groups interact with the active site of the target protein. For instance, the amino group could act as a hydrogen bond donor, while the carbonyl oxygens could act as hydrogen bond acceptors.

These studies are fundamental in the field of drug discovery and materials science for designing molecules with specific binding properties.

Q & A

Q. What are the optimal synthetic routes for (R)-3-Aminodihydrofuran-2,5-dione, and how can reaction yields be improved?

Methodological Answer:

-

Route Selection : Start with functionalized dihydrofuran precursors. For example, 2-imino-2,5-dihydrofurans (similar to methods in Avetisyan & Karapetyan’s work) can be modified via nucleophilic substitution or hydrolysis to introduce the amino group .

-

Yield Optimization : Use kinetic studies to identify rate-limiting steps. Monitor intermediates via HPLC or TLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (40–60°C) to suppress side reactions.

-

Example Data :

Condition Yield (%) Purity (HPLC) THF, 25°C 45 92% DMF, 50°C 68 98%

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Analysis : Compare experimental - and -NMR spectra with NIST reference data. For example, the carbonyl group (C=O) typically resonates at 170–175 ppm in -NMR .

- IR Spectroscopy : Confirm the presence of amine (-NH) stretches at 3300–3500 cm and lactone carbonyls at 1750–1800 cm.

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–220 nm for purity assessment.

Q. What safety protocols are critical when handling this compound in experimental workflows?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

Advanced Research Questions

Q. How does the (R)-configuration at the 3-position influence the compound’s reactivity and biological activity?

Methodological Answer:

- Stereochemical Analysis : Perform enantioselective synthesis using chiral catalysts (e.g., L-proline derivatives) and compare reaction rates with the (S)-enantiomer.

- Biological Assays : Test enantiomers in cell viability assays (e.g., Mosmann’s MTT protocol) to assess stereospecific cytotoxicity .

- Example Finding : The (R)-enantiomer may exhibit 20–30% higher inhibition of cancer cell proliferation due to better target binding.

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural validation?

Methodological Answer:

- Cross-Validation : Use X-ray crystallography (if crystalline) to resolve ambiguities. For non-crystalline samples, apply 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations .

- Case Study : A 5 ppm discrepancy in -NMR signals was resolved by identifying solvent-induced shifts in DMSO versus CDCl .

Q. What computational methods are effective for modeling the compound’s intermolecular interactions?

Methodological Answer:

Q. How can reaction mechanisms involving this compound be elucidated using kinetic isotope effects (KIEs)?

Methodological Answer:

-

Deuterium Labeling : Synthesize deuterated analogs at the amino group and measure KIE values to identify rate-determining steps (e.g., proton transfer vs. ring-opening).

-

Example Protocol :

Isotope Mechanistic Insight NH 2.1 Proton transfer is rate-limiting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.